molecular formula C7H4BrClO B064787 5-Bromo-2-chlorobenzaldehyde CAS No. 189628-37-3

5-Bromo-2-chlorobenzaldehyde

Cat. No.: B064787
CAS No.: 189628-37-3
M. Wt: 219.46 g/mol
InChI Key: DPKKRQAEYWOISP-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzaldehyde is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively. This compound appears as an off-white to pale yellow solid and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-chlorobenzaldehyde typically involves a multi-step synthesis starting from 2-chlorobenzoic acid. The process can be summarized as follows :

    Bromination: 2-chlorobenzoic acid is reacted with N-bromosuccinimide (NBS) in the presence of sulfuric acid (H2SO4) to form 5-bromo-2-chlorobenzoic acid.

    Reduction: The 5-bromo-2-chlorobenzoic acid is then reduced to 5-bromo-2-chlorobenzyl alcohol using sodium borohydride (NaBH4) in the presence of sulfuric acid.

    Oxidation: Finally, the 5-bromo-2-chlorobenzyl alcohol is oxidized to this compound using sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 5-bromo-2-chlorobenzoic acid.

    Reduction: It can be reduced to 5-bromo-2-chlorobenzyl alcohol.

    Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaClO) and TEMPO are commonly used.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: 5-bromo-2-chlorobenzoic acid.

    Reduction: 5-bromo-2-chlorobenzyl alcohol.

    Substitution: Depending on the nucleophile, products can include 5-bromo-2-chloroaniline, 5-bromo-2-chlorothiophenol, etc.

Scientific Research Applications

5-Bromo-2-chlorobenzaldehyde is widely used as an intermediate in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it acts as a precursor to drugs that inhibit specific enzymes or receptors. For example, in the synthesis of antidiabetic drugs, it is involved in the formation of compounds that inhibit sodium-glucose co-transporter 2 (SGLT2), thereby reducing glucose reabsorption in the kidneys .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorobenzaldehyde: Another isomer with bromine and chlorine atoms at different positions.

    5-Bromo-2-chlorobenzoic acid: The oxidized form of 5-Bromo-2-chlorobenzaldehyde.

    5-Bromo-2-chlorobenzyl alcohol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and related compounds. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals.

Properties

IUPAC Name

5-bromo-2-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKRQAEYWOISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442450
Record name 5-bromo-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189628-37-3
Record name 5-Bromo-2-chlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189628-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

LiAlH4 (1.47 g, 0.0388 mol) was added little by little to a tetrahydrofuran (108 mL) solution of 5-bromo-2-chloro-N-methoxy-N-methylbenzamide (10.8 g, 0.0388 mol) so that the internal temperature did not exceed −10° C. The reaction mixture was stirred at −15° C. for one hour and carefully added with a saturated ammonium chloride aqueous solution and deposited insolubles were filtered off with celite. After the filtrate was extracted with ethyl acetate, the organic layer was washed with 1M hydrochloric acid, a saturated sodium bicarbonate aqueous solution, brine, and then dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the solvent was evaporated under reduced pressure to obtain 5-bromo-2-chlorobenzaldehyde (8.1 g, 95%) as a pale yellow crystal. This was used in the next reaction without purification.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyridinium dichromate (3.82 g, 10.2 mmol) was added to a solution of 5-bromo-2-chlorobenzylalcohol (1.5 g, 6.8 mmol) in CH2Cl2 (30 mL). The reaction was stirred for 5 hours and then celite was added. The mixture was stirred for 20 mins and then filtered through a pad of celite washing with ether. The filtrate was concentrated to a brown oil. The residue was purified by flash silica gel chromatography (0% to 10% EtOAc in hexanes) to give the title compound as a clear oil (1.28 g, 86%). 1H NMR (400 MHz, CDCl3): δ 7.35 (d, J=8.6 Hz, 1 H), 7.65 (dd, J=8.3, 2.5 Hz, 1 H), 8.04 (d, J=2.5 Hz, 1 H), 10.41 (s, 1 H).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

18 ml (0.26 mol) of DMSO are introduced into 64 ml of dichloromethane and, at −78° C., 16.1 g (0.127 mol, 11.1 ml) of oxalyl chloride are added. After 30 min, a solution of 13.1 g (59 mmol) of (5-bromo-2-chlorophenyl)methanol in 100 ml of chloroform is added dropwise. After 20 min, 40 ml of triethylamine are added and the reaction mixture is slowly warmed to RT. After the addition of 50 ml of water the mixture is extracted several times with ethyl acetate. The combined organic phases are washed successively with 2N hydrochloric acid, water, a saturated sodium bicarbonate solution and a saturated sodium chloride solution. The organic phase is dried over magnesium sulfate and concentrated in vacuo. The resulting solid is dried Yunder high vacuum to constant weight.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 2
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 3
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 6
5-Bromo-2-chlorobenzaldehyde

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